molecular formula C25H38O5 B1675422 Luffariolide F CAS No. 147663-78-3

Luffariolide F

Cat. No.: B1675422
CAS No.: 147663-78-3
M. Wt: 418.6 g/mol
InChI Key: BKHHGIGVYWPIJC-GPKGBNBSSA-N
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Description

Luffariolide F is a manoalide-type sesterterpenoid isolated from marine sponges of the genus Luffariella (e.g., Luffariella sp. collected in Okinawa) . Structurally, it features a 5-hydroxyfuran-2-one ring connected via an aliphatic bridge to a trimethylcyclohexene moiety. A key distinguishing feature of this compound is the presence of a hydroxymethyl group at the C4 position of the furan-2-one ring, whereas other luffariolides (e.g., luffariolide A and B) lack this substitution . The aliphatic bridge in this compound is attached at the C5 position of the furan ring, differing from luffariellolide, where the bridge connects at C4 . This compound exhibits cytotoxicity against the L1210 murine lymphoma cell line with an IC50 of ~3–4 µM , positioning it as a compound of interest in anticancer research.

Properties

CAS No.

147663-78-3

Molecular Formula

C25H38O5

Molecular Weight

418.6 g/mol

IUPAC Name

3-(hydroxymethyl)-2-[(2Z,6E)-3-(hydroxymethyl)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-7-methylnona-2,6-dienyl]-2H-furan-5-one

InChI

InChI=1S/C25H38O5/c1-17(8-10-21-18(2)22(28)12-13-25(21,3)4)6-5-7-19(15-26)9-11-23-20(16-27)14-24(29)30-23/h6,9,14,22-23,26-28H,5,7-8,10-13,15-16H2,1-4H3/b17-6+,19-9-

InChI Key

BKHHGIGVYWPIJC-GPKGBNBSSA-N

SMILES

CC1=C(C(CCC1O)(C)C)CCC(=CCCC(=CCC2C(=CC(=O)O2)CO)CO)C

Isomeric SMILES

CC1=C(C(CCC1O)(C)C)CC/C(=C/CC/C(=C/CC2C(=CC(=O)O2)CO)/CO)/C

Canonical SMILES

CC1=C(C(CCC1O)(C)C)CCC(=CCCC(=CCC2C(=CC(=O)O2)CO)CO)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Luffariolide F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The structural nuances of luffariolide F and related sesterterpenoids are critical to their bioactivity. Below is a comparative analysis:

Compound Source Key Structural Features Biological Activity (IC50) Reference
This compound Luffariella sp. - C4 hydroxymethyl on furan-2-one
- Aliphatic bridge at C5
- Trimethylcyclohexene moiety
L1210 murine lymphoma: ~3–4 µM
Luffariellolide Luffariella sp. - 5-hydroxyfuran-2-one
- Aliphatic bridge at C4 (vs. C5 in this compound)
PLA2 inhibition (potent); cytotoxicity not reported
Luffariolide C Cacospongia sp. - Cyclohexene ring (vs. cleaved in 14,18-seco derivatives)
- 3R,4R absolute configuration
Inactive (IC50 >10 µM in K562, HCT116, etc.)
Manoalide Hyrtios erectus - Δ6 double bond (Z or E)
- C24 aldehyde critical for PLA2 inhibition
PLA2 inhibitor; cytotoxic (varies by cell line)
Aplysinoplide A Aplysinopsis digitata - Structural mimic of luffariellolide
- No C4 hydroxymethyl
P388 leukemia: ~1 µM
Aplysinoplide C Aplysinopsis digitata - Modified trimethylcyclohexene residue
- Functionalization differs from this compound
P388 leukemia: ~26 µM

Functional and Bioactivity Differences

  • Cytotoxicity: this compound and aplysinoplide A exhibit potent cytotoxicity (IC50 ~1–4 µM), while aplysinoplide C is significantly less active (IC50 ~26 µM) .
  • Enzyme Inhibition: Unlike manoalide, which strongly inhibits phospholipase A2 (PLA2), this compound and aplysinoplides A/B lack PLA2 inhibitory activity, likely due to the absence of the C24 aldehyde group .
  • Stereochemical Impact :

    • The 3R,4R absolute configuration in this compound and luffariolide C is conserved, but bioactivity diverges due to differences in ring structure and substituents .

Key Research Findings

Structural-Activity Relationships (SAR)

  • Hydroxymethyl Substitution : The C4 hydroxymethyl group in this compound enhances cytotoxicity compared to luffariolides lacking this group (e.g., luffariolide A/B) .
  • Ring Modifications : Cleavage of the cyclohexene ring (e.g., in 14,18-seco luffariolide C) abolishes cytotoxicity, emphasizing the necessity of the intact tricyclic framework .

Mechanistic Insights

Data Tables

Table 1: Cytotoxicity of Selected Sesterterpenoids

Compound Cell Line IC50 (µM) Reference
This compound L1210 murine lymphoma 3–4
Aplysinoplide A P388 leukemia 1
Aplysinoplide C P388 leukemia 26
Luffariolide C K562, HCT116, etc. >10
(Z)-Neomanoalide MOLT-3 3.79–5.82

Table 2: Structural Key Features vs. Bioactivity

Feature This compound Manoalide Aplysinoplide A
C4 Hydroxymethyl Yes No No
C24 Aldehyde No Yes No
PLA2 Inhibition No Yes No
Cytotoxicity (µM) 3–4 Variable 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luffariolide F
Reactant of Route 2
Luffariolide F

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